An In-depth Technical Guide to 7-hydroxy-3-methyl-2H-chromen-2-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 7-hydroxy-3-methyl-2H-chromen-2-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-hydroxy-3-methyl-2H-chromen-2-one, a member of the coumarin family of compounds. This document delves into its chemical structure, synthesis, spectroscopic characterization, and explores its potential as a valuable scaffold in drug discovery and development. Drawing upon data from structurally related analogs, this guide offers insights into its anticipated biological activities and molecular targets.
Chemical Identity and Structural Elucidation
7-hydroxy-3-methyl-2H-chromen-2-one, also known as 7-hydroxy-3-methylcoumarin, is a heterocyclic organic compound. Its structure features a benzopyrone core, which is characteristic of the coumarin class of molecules. The systematic IUPAC name for this compound is 7-hydroxy-3-methylchromen-2-one.[1]
The core structure consists of a benzene ring fused to a pyran-2-one ring. A hydroxyl group is substituted at the C7 position of the benzene ring, and a methyl group is attached to the C3 position of the pyrone ring. This substitution pattern is crucial for its chemical properties and biological activities.
Table 1: Chemical and Physical Properties of 7-hydroxy-3-methyl-2H-chromen-2-one
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | PubChem[1] |
| Molecular Weight | 176.17 g/mol | PubChem[1] |
| IUPAC Name | 7-hydroxy-3-methylchromen-2-one | PubChem[1] |
| Synonyms | 7-hydroxy-3-methylcoumarin | PubChem[1] |
| Canonical SMILES | CC1=CC2=C(C=C(C=C2)O)OC1=O | PubChem[1] |
| InChI | InChI=1S/C10H8O3/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)12/h2-5,11H,1H3 | PubChem[1] |
| InChIKey | ZLQJVGSVJRBUNL-UHFFFAOYSA-N | PubChem[1] |
Synthesis of 7-hydroxy-3-methyl-2H-chromen-2-one
The most common and efficient method for synthesizing 7-hydroxy-3-methyl-2H-chromen-2-one is the Pechmann condensation .[2] This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[2][3] For the synthesis of the target compound, resorcinol (a phenol) is reacted with ethyl 2-methylacetoacetate (a β-ketoester).
The mechanism of the Pechmann condensation proceeds through several acid-catalyzed steps, including transesterification, intramolecular electrophilic aromatic substitution, and dehydration to form the final coumarin product.[3]
Caption: General workflow for the spectroscopic characterization of a synthesized organic compound.
Potential Pharmacological Activities and Molecular Targets
Direct pharmacological data for 7-hydroxy-3-methyl-2H-chromen-2-one is limited. However, based on the extensive research on its structural analogs, particularly 7-hydroxycoumarin (umbelliferone) and its derivatives, this compound is anticipated to exhibit a range of biological activities. [4][5][6]The substitution of a methyl group at the 3-position is expected to influence its potency and selectivity. [4]
Anti-inflammatory Activity
Coumarin derivatives are known to possess anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. [4]The potential mechanisms include:
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Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are crucial for the synthesis of prostaglandins, which are key players in the inflammatory response. [4]* Modulation of NF-κB Signaling Pathway: 7-hydroxycoumarin analogs can suppress the activation of the NF-κB pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α and IL-6. [5]
Antioxidant Activity
The phenolic hydroxyl group at the C7 position is a key structural feature that imparts antioxidant properties to 7-hydroxycoumarins. These compounds can act as free radical scavengers, protecting cells from oxidative damage.
Anticancer Activity
Numerous derivatives of 7-hydroxy-4-methylcoumarin have demonstrated cytotoxic effects against various cancer cell lines. [7]The anticancer activity is often associated with the modulation of critical signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/AKT pathway. [7]
Macrophage Migration Inhibitory Factor (MIF) Inhibition
Recent studies have identified 7-hydroxycoumarins as high-affinity binders to the tautomerase active site of the macrophage migration inhibitory factor (MIF). [8][9]MIF is a cytokine implicated in inflammation and cancer. [8][9]By inhibiting MIF, 7-hydroxy-3-methyl-2H-chromen-2-one could potentially interfere with MIF-mediated signaling pathways, such as the MIF-CD74 interaction, and inhibit cancer cell proliferation. [8][9]
Caption: Potential signaling pathways modulated by 7-hydroxy-3-methyl-2H-chromen-2-one.
Future Perspectives in Drug Development
7-hydroxy-3-methyl-2H-chromen-2-one represents a promising scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the potential for diverse biological activities make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:
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Definitive Spectroscopic Characterization: Obtaining and publishing the complete and unambiguous experimental spectroscopic data for the compound.
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Quantitative Biological Evaluation: Determining the specific IC₅₀ or MIC values against a panel of cancer cell lines, microbial strains, and relevant enzymes.
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Mechanistic Studies: Elucidating the precise molecular mechanisms of action and identifying specific protein targets.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to understand how modifications to the coumarin core affect biological activity.
The insights gained from such studies will be invaluable for the rational design of more potent and selective drug candidates based on the 7-hydroxy-3-methyl-2H-chromen-2-one framework.
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Biologically active 7-hydroxycoumarins derived from umbelliferone. ResearchGate. Available from: [Link]
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Xiao Z, Chen D, Song S, et al. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. J Med Chem. 2020;63(19):11192-11200. Available from: [Link]
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Xiao Z, Chen D, Song S, et al. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. ACS Publications. 2020. Available from: [Link]
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Reaction Pathway of the Pechmann reaction for the 7‐hydroxy‐4‐methylcoumarin synthesize with H‐Beta zeolite model 34T at the M06‐2X approach. ResearchGate. Available from: [Link]
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Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias. SciSpace. 2016. Available from: [Link]
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